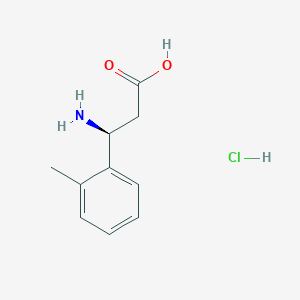

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNGUGIWQZIPN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are used in these reactions.

Major Products Formed: The major products include carboxylic acids, amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to understand amino acid metabolism and protein synthesis.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It may be involved in metabolic pathways related to amino acid metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds

*Calculated based on molecular formulas.

Key Observations :

Physicochemical Properties

Table 2: Solubility and Stability Data

*Inferred from analogs with similar structures (e.g., recommends -20°C storage for chloro derivatives).

Key Observations :

- Chlorinated derivatives like the 3-chlorophenyl analog require cold storage (-20°C) to maintain stability, a common requirement for amino acid hydrochlorides .

Biologische Aktivität

(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(o-tolyl)propanoic acid, is a chiral amino acid derivative structurally related to phenylalanine. Its unique tolyl group attached to the alpha carbon gives it distinct biological properties, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 220.67 g/mol

- IUPAC Name : (S)-3-amino-3-(2-methylphenyl)propanoic acid hydrochloride

This compound's structure allows it to interact with biological systems in ways that can modulate enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator in various enzymatic and receptor-mediated processes. It has been studied for its potential therapeutic effects, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions such as inflammation and cancer.

- Receptor Binding : The compound can interact with neurotransmitter receptors, suggesting a role in neuromodulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes findings from relevant research:

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | No significant activity | - |

| Staphylococcus aureus | Weakly active | >100 µg/mL |

| Schizosaccharomyces pombe | Strong activity | 50 µg/mL |

| Candida albicans | No significant activity | - |

These results indicate that while this compound exhibits some antimicrobial properties, its efficacy varies significantly among different organisms, with notable activity against certain yeasts but not against common bacteria or fungi.

Study on Antimicrobial Efficacy

In a study published in 2020, the antimicrobial efficacy of various amino acid derivatives was tested, including this compound. The study utilized disc diffusion methods to assess the zone of inhibition against selected bacterial and fungal strains. Results indicated that while the compound had limited antibacterial effects, it demonstrated significant antifungal activity against Schizosaccharomyces pombe, comparable to established antifungal agents like nystatin .

Research on Enzyme Interaction

A separate investigation focused on the interaction of this compound with amino acid transporters. It was found that this compound could competitively inhibit certain transport mechanisms, suggesting potential applications in modulating neurotransmitter levels in neurological studies .

Vorbereitungsmethoden

Overview

Enzymatic methods are preferred for obtaining the enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid hydrochloride due to their high selectivity and mild reaction conditions. These methods typically involve lipase-catalyzed resolution or hydrolysis of racemic intermediates.

Key Enzymatic Routes

Detailed Findings

- The enzymatic resolution of racemic mixtures achieves excellent enantiomeric excess (E-values > 200), indicating very high stereoselectivity.

- The use of organic solvents such as tert-butyl methyl ether (t-BuOMe) combined with controlled water content is critical for enzyme activity and selectivity.

- Acidic treatment (18% HCl) of enzymatically resolved intermediates converts them into the hydrochloride salt form of (S)-3-amino-3-(o-tolyl)propanoic acid, facilitating isolation and purification.

- Both indirect (resolution of intermediates) and direct enzymatic hydrolysis routes are viable, with the direct hydrolysis of the ester (±)-3 being the most straightforward.

Chemical Synthesis Routes

Classical Multi-Step Chemical Synthesis

Chemical synthesis of 3-amino-3-(o-tolyl)propanoic acid derivatives typically involves multi-step reactions starting from substituted benzyl chlorides or related aromatic precursors.

- The process is multi-step and requires careful control of reaction conditions to achieve the desired substitution pattern and functional group transformations.

- Yields and purity depend on the efficiency of each step and subsequent purification.

Enolate Acetate Reaction with Acid Chloride (Patent Method)

- Preparation of enolate acetate intermediates in aprotic organic solvents (e.g., tetrahydrofuran, toluene) is a key step.

- Reaction temperature is controlled between -100 to 30 °C, preferably -80 to 10 °C, to optimize yield and selectivity.

- After reaction completion, acidification and extraction steps isolate the product, which is purified by distillation under reduced pressure.

- This method allows for the production of related β-amino acid derivatives but requires careful solvent and reagent handling.

Summary Table of Preparation Methods

Research Findings and Notes

- Enzymatic preparation methods provide superior stereochemical control, which is crucial for pharmaceutical applications where the (S)-enantiomer is biologically active.

- The enzymatic hydrolysis of racemic esters or β-lactams is a versatile and efficient approach to obtain this compound with excellent enantiomeric purity.

- Chemical synthesis routes, while more classical, remain important for large-scale production and structural analog development.

- The hydrochloride salt form is typically obtained by acid treatment post enzymatic or chemical synthesis for improved stability and handling.

- Optimization of solvents, temperature, and enzyme loading are critical parameters in enzymatic methods to maximize yield and enantiomeric excess.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride, and how is stereochemical control achieved?

Methodological Answer: The synthesis of chiral amino acid derivatives like this compound typically involves enantioselective methods to ensure stereochemical purity. Key steps include:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., L-proline derivatives) to induce stereocontrol during the formation of the α-amino acid backbone .

- Protection/Deprotection Strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent racemization during reaction steps involving harsh conditions .

- Crystallization : Final purification via chiral resolution techniques, such as diastereomeric salt formation, to isolate the (S)-enantiomer .

Q. How can researchers characterize the compound’s purity and structural integrity using analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the o-tolyl group (aromatic protons at ~7.2 ppm) and the chiral center (split signals due to stereochemistry) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₀H₁₄ClNO₂: 223.07 g/mol) and isotopic patterns .

- HPLC with Chiral Columns : To assess enantiomeric excess (ee) and confirm the absence of racemic contamination .

Q. What are the solubility challenges for this compound in aqueous buffers, and how can they be addressed for in vitro studies?

Methodological Answer:

- Physicochemical Profiling : Use logP calculations (e.g., XLOGP3 = -2.32) to predict hydrophilicity .

- Buffer Optimization : Adjust pH to near the isoelectric point (pI) to enhance solubility. For example, dissolve in 0.1 M HCl (pH ~2) or use co-solvents like DMSO (≤5% v/v) without denaturing proteins .

- Salt Forms : Consider alternative counterions (e.g., acetate instead of hydrochloride) if solubility in biological assays remains problematic .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of o-tolyl substituents on biological activity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituents at different positions (e.g., 4-methyl vs. 3-chloro) to isolate electronic and steric effects .

- Computational Modeling : Perform docking studies using software like AutoDock to predict interactions with target receptors (e.g., GABA analogs) .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., glutamic acid decarboxylase) to quantify substituent effects .

Q. How should researchers address contradictions in reported biological activity data across different studies?

Methodological Answer:

- Meta-Analysis : Systematically review assay conditions (e.g., buffer composition, cell lines) to identify variables affecting reproducibility .

- Positive/Negative Controls : Include reference compounds (e.g., baclofen for GABA receptor studies) to calibrate experimental setups .

- Orthogonal Assays : Validate findings using multiple techniques (e.g., SPR for binding affinity and fluorescence polarization for kinetic data) .

Q. What experimental strategies ensure enantiomeric purity during large-scale synthesis for preclinical studies?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers at >99% ee .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time during synthesis .

- Crystallization Dynamics : Optimize cooling rates and solvent polarity to favor crystallization of the desired (S)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.